![molecular formula C6H9NO2 B12949256 Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
Hexahydro-4H-furo[3,4-c]pyrrol-4-one
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Overview
Description
Hexahydro-4H-furo[3,4-c]pyrrol-4-one is a bicyclic heterocyclic compound featuring fused furan and pyrrolidinone rings. The compound is identified by the InChIKey LHMACWHYBIESPN-UHFFFAOYSA-N and CAS number 1500827-05-3, with stereoisomers such as (3aR,6aR)- and (3aS,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-4(5H)-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-4H-furo[3,4-c]pyrrol-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be prepared by the reaction of 4-alkynyl isoxazoles with enynones in the presence of a silver(I) catalyst . The reaction proceeds via a tandem cyclization mechanism, resulting in the formation of the desired furo[3,4-c]pyrrole derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4H-furo[3,4-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Hexahydro-4H-furo[3,4-c]pyrrol-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, the compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Hexahydro-4H-furo[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolylpyrrolo[3,4-c]pyrroles
Compounds like pyrazolylpyrrolo[3,4-c]pyrroles (e.g., 5a–f and 6a–f ) share a pyrrolo[3,4-c]pyrrole core but differ in substituents. These are synthesized via three-component reactions using N-benzylglycine ethyl ester, formylpyrazoles, and maleimides, achieving diastereoselectivity and yields up to 70–85% . In contrast, Hexahydro-4H-furo[3,4-c]pyrrol-4-one derivatives (e.g., 16a–c ) require Sn(OTf)₂ and benzaldehyde catalysis for cycloaddition, yielding products in lower yields (~21%) . The absence of pyrazole substituents in the parent compound reduces steric hindrance but limits functional diversity.
Vinylcyclopropane-Fused Derivatives
Derivatives such as (3aS,6aS)-3a-acetyl-5-(4-methoxybenzyl)-6a-methyl-3-phenyl-1-vinylthis compound (16a) incorporate vinylcyclopropane moieties, enhancing structural complexity. These are synthesized via intramolecular Tsuji-Trost reactions with Pd catalysts, achieving stereochemical control .
Hydroxy-Substituted Analogs
The compound (1S,3aS,6aS)-3-hydroxy-5-(4-methoxybenzyl)-6a-methyl-3-(trifluoromethyl)-1-vinylthis compound (11) highlights the impact of hydroxyl and trifluoromethyl groups. Synthesized via Pd(PPh₃)₄-catalyzed reactions, this derivative exhibits modified solubility and hydrogen-bonding capacity compared to the unsubstituted parent compound .
Spiro and Coumarin-Containing Heterocycles
Compounds like 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione () and coumarin-pyrimidinones () demonstrate broader structural diversity. These feature spiro junctions or extended π-systems, enabling applications in TP53 activation or fluorescence-based studies, respectively . This compound lacks such extended conjugation, limiting its utility in optoelectronics but preserving metabolic stability.
Stereochemical Considerations
This compound exhibits stereoisomerism, with (3aR,6aR) and (3aS,6aS) configurations confirmed via NMR . Derivatives like 16a retain this stereochemistry, while spiro compounds () introduce additional chiral centers, complicating synthesis but enabling enantioselective biological interactions.
Functional and Structural Divergence
- Electron-Withdrawing Groups : Trifluoromethyl and acetyl substituents (e.g., 11 , 16a ) enhance electrophilicity, favoring nucleophilic attacks .
- Solubility : Hydroxy and methoxybenzyl groups improve aqueous solubility compared to the hydrophobic parent compound .
- Thermal Stability : Vinylcyclopropane moieties in 16a–c increase thermal stability due to strain energy release .
Biological Activity
Hexahydro-4H-furo[3,4-c]pyrrol-4-one is a heterocyclic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP). This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound features a fused ring system comprising a furan and pyrrole moiety. Its molecular formula is C6H9NO2 with a molecular weight of approximately 127.14 g/mol. The structure includes a saturated six-membered ring with nitrogen and oxygen heteroatoms, contributing to its unique reactivity and biological profile.
The primary mechanism through which this compound exerts its biological effects is via the inhibition of PARP, an enzyme critical for DNA repair processes. By inhibiting PARP activity, the compound disrupts the DNA repair mechanism in cells, leading to increased cell death in cancer cells that are heavily reliant on PARP for survival. This mechanism positions this compound as a promising candidate in cancer therapy.
In Vitro Studies
Research has demonstrated that this compound selectively inhibits the proliferation of various cancer cell lines, including:
Cell Line | Cancer Type | IC50 (µM) | Notes |
---|---|---|---|
A549 | Lung Cancer | 5.2 | Significant reduction in cell viability |
HeLa | Cervical Cancer | 3.8 | Induces apoptosis |
HepG2 | Liver Cancer | 6.5 | Alters cell cycle progression |
These findings suggest that the compound can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
Case Studies
- A549 Lung Cancer Model : In a study using A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of DNA damage markers and apoptosis-related proteins.
- HeLa Cervical Cancer Model : HeLa cells treated with the compound showed significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in sub-G1 population, confirming the induction of cell death.
Pharmacokinetics and Dynamics
While detailed pharmacokinetic studies are still required, initial investigations suggest that this compound has favorable absorption characteristics when administered orally. Its stability in biological systems appears to be influenced by environmental factors such as pH and temperature.
Potential Applications
This compound shows promise not only as a standalone therapeutic agent but also as part of combination therapies with existing chemotherapeutics to enhance efficacy against resistant cancer types. Its unique structural properties allow it to serve as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic benefits.
Properties
IUPAC Name |
1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-3-9-2-4(5)1-7-6/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMACWHYBIESPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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